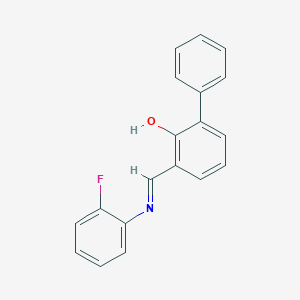
N-(3-Phenylsalicylidene)-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenylsalicylidene)-2-fluoroaniline, also known as NFPA, is an important organic compound with a wide range of applications in the field of organic synthesis. NFPA is a versatile building block for the synthesis of a variety of organic compounds, and its unique structure and reactivity make it a valuable tool for the preparation of a range of complex molecules. NFPA has been widely used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of N-(3-Phenylsalicylidene)-2-fluoroaniline is based on its ability to act as a nucleophilic reagent. N-(3-Phenylsalicylidene)-2-fluoroaniline is able to react with a variety of electrophiles, including aldehydes, ketones, and other functional groups. The reaction involves the formation of a covalent bond between the N-(3-Phenylsalicylidene)-2-fluoroaniline and the electrophile, and the resulting product is an organic compound.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-2-fluoroaniline has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(3-Phenylsalicylidene)-2-fluoroaniline is able to inhibit the activity of a range of enzymes, including cytochrome P450 enzymes. Additionally, N-(3-Phenylsalicylidene)-2-fluoroaniline has been found to have anti-inflammatory and antioxidant properties in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(3-Phenylsalicylidene)-2-fluoroaniline in laboratory experiments is its versatility. N-(3-Phenylsalicylidene)-2-fluoroaniline is a versatile building block for the synthesis of a variety of organic compounds, and its unique structure and reactivity make it a valuable tool for the preparation of a range of complex molecules. Additionally, the reaction of N-(3-Phenylsalicylidene)-2-fluoroaniline with a range of electrophiles is rapid and efficient, making it an ideal reagent for the synthesis of a variety of organic compounds. However, N-(3-Phenylsalicylidene)-2-fluoroaniline is a toxic compound, and it should be handled with care in the laboratory.
Orientations Futures
In the future, N-(3-Phenylsalicylidene)-2-fluoroaniline may be used in the synthesis of a range of novel compounds, including polymers, dyes, and other materials. Additionally, N-(3-Phenylsalicylidene)-2-fluoroaniline may be used in the synthesis of a range of heterocyclic compounds, such as indoles, thiophenes, and pyrroles. Furthermore, N-(3-Phenylsalicylidene)-2-fluoroaniline may be used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. Finally, N-(3-Phenylsalicylidene)-2-fluoroaniline may be used in the synthesis of a range of polymers, such as polyurethanes and polyamides.
Méthodes De Synthèse
The synthesis of N-(3-Phenylsalicylidene)-2-fluoroaniline involves the reaction of 3-chlorobenzaldehyde with 2-fluoroaniline in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is isolated and purified by column chromatography. The yield of the reaction is typically in the range of 70-80%.
Applications De Recherche Scientifique
N-(3-Phenylsalicylidene)-2-fluoroaniline is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. N-(3-Phenylsalicylidene)-2-fluoroaniline is also used in the synthesis of a range of polymers, dyes, and other materials. N-(3-Phenylsalicylidene)-2-fluoroaniline has been used in the synthesis of a range of heterocyclic compounds, such as indoles, thiophenes, and pyrroles. Additionally, N-(3-Phenylsalicylidene)-2-fluoroaniline has been used in the synthesis of a range of polymers, such as polyurethanes and polyamides.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)iminomethyl]-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-17-11-4-5-12-18(17)21-13-15-9-6-10-16(19(15)22)14-7-2-1-3-8-14/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJCEMBPRRERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-2-fluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
![3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298065.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


